molecular formula C15H9F2N B8711477 1-(2,4-Difluorophenyl)isoquinoline CAS No. 660393-97-5

1-(2,4-Difluorophenyl)isoquinoline

Cat. No.: B8711477
CAS No.: 660393-97-5
M. Wt: 241.23 g/mol
InChI Key: AAOXLOHKUSXMGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Difluorophenyl)isoquinoline is a useful research compound. Its molecular formula is C15H9F2N and its molecular weight is 241.23 g/mol. The purity is usually 95%.
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Properties

CAS No.

660393-97-5

Molecular Formula

C15H9F2N

Molecular Weight

241.23 g/mol

IUPAC Name

1-(2,4-difluorophenyl)isoquinoline

InChI

InChI=1S/C15H9F2N/c16-11-5-6-13(14(17)9-11)15-12-4-2-1-3-10(12)7-8-18-15/h1-9H

InChI Key

AAOXLOHKUSXMGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2C3=C(C=C(C=C3)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,4-difluorophenylboronic acid (Aldrich Chemical Co., 13.8 g, 87.4 mmol), 1-chloroisoquinoline (Adrich Chemical Co., 13 g, 79.4 mmol), tetrakistriphenylphosphine palladium(0) (Aldrich, 3.00 g, 2.59 mmol), potassium carbonate (EM Science, 24.2 g, 175 mmol), water (300 mL), and dimethoxyethane (Aldrich, 300 mL) were allowed to stir at reflux for 20 h under N2, after which time the mixture was cooled to room temperature and the organic and aqueous layers were separated. The aqueous layer was extracted with 3×150 mL of diethyl ether, and the combined organic fractions were dried with sodium sulfate, filtered, and the filtrate was evaporated to dryness. The crude material was chromatographed on a silica gel column, first by eluting the catalyst byproduct with 4:1 hexanes/CH2Cl2, and finally the product was eluted with CH2Cl2/MeOH (9.5:0.5, product Rf=0.7). The pure product fractions were collected and dried in vacuo, to afford 17.7 g (92% isolated yield) of a light yellow solid, >95% pure NMR spectroscopy. 1H NMR (CDCl3, 296 K, 300 MHz): δ 8.61 (1H, d, J=5.7 Hz), 7.89 (1H, d, J=8.2 Hz), 7.67–7.85 (3H, m), 7.52–7.63 (2H, m), 6.95–7.12 (2H, m) ppm. 19F NMR (CDCl3, 296K, 282 MHz) δ −109.01 (1F, brs), −109.87 (1F, d, JF-F=8.5 Hz).
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakistriphenylphosphine palladium(0)
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
24.2 g
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
reactant
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Six

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